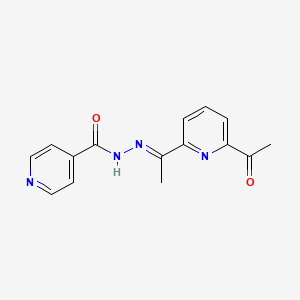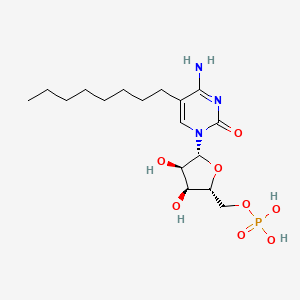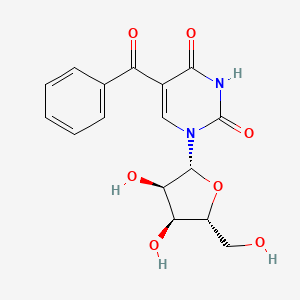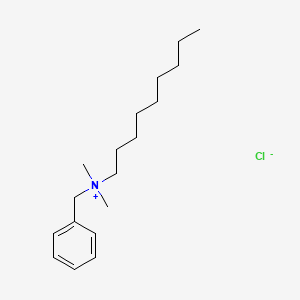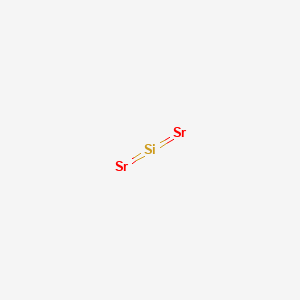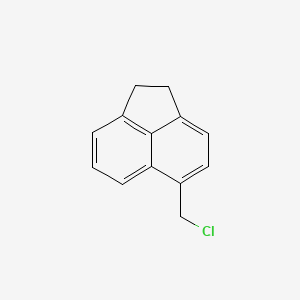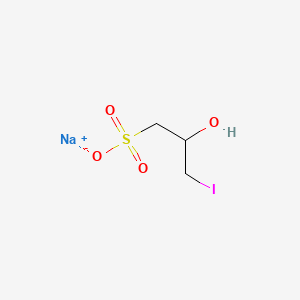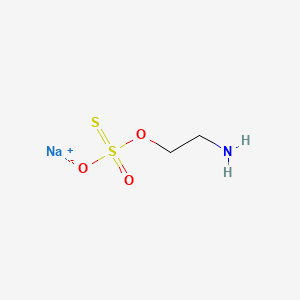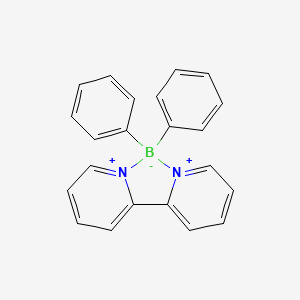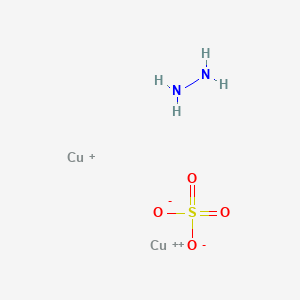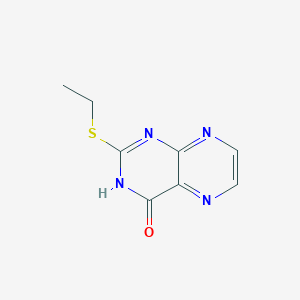
Sodium 7-aminonaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 7-aminonaphthalene-1-sulphonate is an organic compound with the molecular formula C10H8NNaO3S. It is a derivative of naphthalene, where an amino group is attached to the seventh position and a sulphonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminonaphthalene-1-sulphonate typically involves the sulfonation of 7-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. This intermediate is then sulfonated using sulfuric acid to produce 7-aminonaphthalene-1-sulfonic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 7-aminonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonate group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Amino derivatives with reduced sulphonate groups.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 7-aminonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of protein-ligand interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of sodium 7-aminonaphthalene-1-sulphonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulphonate group enhances solubility and facilitates transport across cell membranes. These interactions enable the compound to act as a fluorescent probe, binding to specific sites and emitting light upon excitation .
Vergleich Mit ähnlichen Verbindungen
- Sodium 1-aminonaphthalene-4-sulphonate
- Sodium 2-aminonaphthalene-1-sulphonate
- Sodium 6-aminonaphthalene-2-sulphonate
Comparison: Sodium 7-aminonaphthalene-1-sulphonate is unique due to the specific positioning of the amino and sulphonate groups, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and fluorescence characteristics, making it particularly useful in certain applications such as fluorescence microscopy and analytical chemistry .
Eigenschaften
CAS-Nummer |
27931-06-2 |
|---|---|
Molekularformel |
C10H8NNaO3S |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
sodium;7-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
KKELBCJRSSENSN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



